4-chloro-1-methyl-5-nitro-1H-pyrazole
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Overview
Description
4-chloro-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4ClN3O2. It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-5-nitro-1H-pyrazole typically involves the following steps:
Nitration: The nitration of 1-methylpyrazole to introduce the nitro group at the 5-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-5-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 4-chloro-1-methyl-5-amino-1H-pyrazole.
Substituted Derivatives: Nucleophilic substitution reactions can produce various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-chloro-1-methyl-5-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.
Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-4-nitroimidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
3,5-dichloro-1-methyl-4-nitropyrazole: Contains an additional chlorine atom at the 3-position.
Uniqueness
4-chloro-1-methyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1-methyl-5-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOUKVDJCHFJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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